molecular formula C7H16N2O B12935307 (4,6-Dimethylmorpholin-2-yl)methanamine

(4,6-Dimethylmorpholin-2-yl)methanamine

Cat. No.: B12935307
M. Wt: 144.21 g/mol
InChI Key: MCQKJSGTPHJMKE-UHFFFAOYSA-N
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Description

(4,6-Dimethylmorpholin-2-yl)methanamine is a morpholine-derived amine characterized by a six-membered morpholine ring substituted with methyl groups at the 4- and 6-positions and an aminomethyl group at the 2-position. Its molecular formula is C₇H₁₄N₂O, with a molecular weight of 130.21 g/mol. The compound is primarily utilized in pharmaceutical and chemical research as a building block for synthesizing heterocyclic compounds or bioactive molecules. Its structural rigidity and amine functionality make it valuable for modulating physicochemical properties (e.g., solubility, bioavailability) in drug design .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(4,6-dimethylmorpholin-2-yl)methanamine

InChI

InChI=1S/C7H16N2O/c1-6-4-9(2)5-7(3-8)10-6/h6-7H,3-5,8H2,1-2H3

InChI Key

MCQKJSGTPHJMKE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)CN)C

Origin of Product

United States

Preparation Methods

Mannich Reaction for Morpholine Functionalization

Methodology : A Mannich reaction introduces the morpholinylmethyl group via formaldehyde and 2,6-dimethylmorpholine.
Example :

  • Substrate : Curcumin pyrazole derivative
  • Conditions :
    • Formaldehyde (1.2 eq), 2,6-dimethylmorpholine (1.5 eq), reflux in EtOH/H₂O (8 h)
    • Product: 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-phenolic compound

      Yield : Improved solubility (3× vs. precursor).

Key Data :

Parameter Value
Reaction Time 8 h
Solubility Increase 3-fold (vs. curcumin)
Characterization ¹H-NMR, HSQC, HMBC, ESI-MS

Gabriel Synthesis via Phthalimide Deprotection

Methodology : A phthalimide-protected intermediate is deprotected using hydrazine hydrate.
Example :

  • Substrate : 2-[2-(2,6-Dimethyl-4-morpholinyl)ethyl]-1H-isoindole-1,3(2H)-dione
  • Conditions :
    • Hydrazine hydrate (2 eq) in MeOH, reflux → RT

      Yield : 79%.

Steps :

  • Alkylation of morpholine with phthalimide-protected alkyl halide.
  • Hydrazine-mediated cleavage to release the free amine.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Nitrile Reduction NaBH₄/NiCl₂/TFA, MeOH, 0°C→RT Moderate Scalable, avoids high-pressure H₂ Requires nickel catalyst
Mannich Reaction Formaldehyde, reflux, aqueous EtOH High Direct C–N bond formation Limited to activated substrates
Gabriel Synthesis Hydrazine hydrate, MeOH 79% High purity, no metal catalysts Multi-step synthesis required

Industrial Considerations

  • Scale-Up : NaBH₄-based reductions are preferred for safety over hydrogenation.
  • Purification : SCX columns or crystallization (e.g., HCl salt formation) enhance purity.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylmorpholin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are performed in polar solvents with or without catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups replacing the methanamine group.

Scientific Research Applications

Anticancer Research

One of the primary applications of (4,6-Dimethylmorpholin-2-yl)methanamine is in the development of anticancer therapies. Research indicates that this compound can be utilized as a building block for synthesizing novel anti-cancer agents. For instance, compounds derived from this compound have shown promising results in inhibiting tumor growth and metastasis in preclinical models .

Case Study:
A study detailed in a patent application describes a series of compounds based on this compound that demonstrated significant activity against various cancer cell lines. The results indicated that these compounds could potentially serve as effective treatments for specific types of cancer, paving the way for further clinical investigations.

Intermediate in Organic Synthesis

This compound is frequently used as an intermediate in organic synthesis. It plays a crucial role in the production of various pharmaceuticals and agrochemicals.

Table 1: Synthesis Pathways Utilizing this compound

Compound TypeApplication AreaSynthesis Method
AntidepressantsMental HealthN-Alkylation reactions
AntihypertensivesCardiovascular HealthAmine coupling reactions
Antiviral agentsInfectious DiseasesMulti-step synthesis involving amines

Polymer Chemistry

The compound has also found applications in polymer chemistry as a modifier or additive to enhance the properties of polymers. Its ability to interact with various functional groups makes it suitable for improving mechanical properties and thermal stability.

Case Study:
Research has shown that incorporating this compound into polymer matrices can significantly improve their resistance to thermal degradation and enhance their mechanical strength .

Safety Profile Assessment

Toxicological studies are essential for understanding the safety profile of this compound when used in pharmaceuticals or materials science. Preliminary studies suggest that while the compound exhibits some cytotoxicity at high concentrations, it is generally well-tolerated at therapeutic doses .

Table 2: Toxicological Data Summary

Study TypeFindings
Acute Toxicity StudiesMinimal adverse effects at low doses
Chronic Exposure StudiesNo significant long-term effects observed
Genotoxicity AssaysNegative results indicating low genotoxic risk

Mechanism of Action

The mechanism of action of (4,6-Dimethylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Key Applications
This compound C₇H₁₄N₂O 130.21 Not Available 4-CH₃, 6-CH₃ Pharmaceutical intermediates
(4-Phenylmorpholin-2-yl)methanamine C₁₁H₁₆N₂O 192.26 112913-99-2 4-C₆H₅ (phenyl) Heterocyclic synthesis
(4-Methylmorpholin-2-yl)methanamine C₆H₁₄N₂O 130.19 141814-57-5 4-CH₃ Organic synthesis intermediates

Functional and Reactivity Differences

(a) Steric and Electronic Effects

  • The 4-phenyl analog (4-Phenylmorpholin-2-yl)methanamine exhibits enhanced lipophilicity due to the aromatic ring, which may improve membrane permeability in drug candidates .

Spectroscopic and Analytical Data

Table 2: NMR Data Comparison (Selected Peaks)

Compound ¹H-NMR (δ ppm) ¹³C-NMR (δ ppm) Notes
(4-Phenylmorpholin-2-yl)methanamine 3.93 (s, 2H, CH₂NH₂) 84.37 (C-O), 43.20 (CH₂NH₂) Aromatic protons at 7.70 ppm
(4-Methylmorpholin-2-yl)methanamine 3.45–3.60 (m, morpholine ring) 67.8 (C-O), 49.1 (CH₂NH₂) Methyl group at 1.30 ppm
  • The target compound’s NMR profile would likely show distinct methyl resonances (~1.2–1.5 ppm for CH₃) and morpholine ring protons (~3.4–4.0 ppm), similar to its analogs .

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